7-Chloro-D-Tic-OH

Catalog No.
S14161993
CAS No.
M.F
C10H10ClNO2
M. Wt
211.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-D-Tic-OH

Product Name

7-Chloro-D-Tic-OH

IUPAC Name

(3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

InChI

InChI=1S/C10H10ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1

InChI Key

JCIOLAVNXSFZSH-SECBINFHSA-N

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O

Isomeric SMILES

C1[C@@H](NCC2=C1C=CC(=C2)Cl)C(=O)O

7-Chloro-D-Tic-OH, also known as 7-chloro-2-(1H-isoquinolin-3-yl)propanoic acid, is a derivative of the amino acid tetrahydroisoquinoline-3-carboxylic acid. This compound features a chlorine atom at the 7th position of the isoquinoline ring, which enhances its reactivity and biological properties. It is primarily utilized in solid-phase peptide synthesis due to its stability and ability to participate in further chemical modifications. The molecular formula for 7-Chloro-D-Tic-OH is C10H10ClNO2C_{10}H_{10}ClNO_2 with a molecular weight of approximately 215.65 g/mol .

  • Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Deprotection Reactions: The compound can be modified through deprotection of its functional groups under basic conditions, typically using piperidine in dimethylformamide. This reaction exposes the free amino group for subsequent peptide coupling .

Major Products

  • Deprotection: Yields D-Tetrahydroisoquinoline-3-carboxylic acid.
  • Substitution: Yields various derivatives depending on the nucleophile used.

7-Chloro-D-Tic-OH exhibits significant biological activity, particularly in the context of neuropharmacology. Its structural similarity to neurotransmitters makes it a candidate for developing drugs targeting neurological disorders. The compound has been studied for its role in modulating receptor activities and influencing protein-protein interactions within biological systems .

The synthesis of 7-Chloro-D-Tic-OH typically involves several key steps:

  • Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl (Fmoc) group via reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
  • Purification: The resulting product is purified through recrystallization or chromatography to ensure high purity .
  • Deprotection: Under basic conditions, the Fmoc group can be removed to yield the free amino compound suitable for peptide synthesis.

7-Chloro-D-Tic-OH is widely applied in various fields:

  • Peptide Synthesis: It serves as a building block in synthesizing peptides and peptidomimetics, facilitating research on protein structure and function.
  • Drug Development: Its unique structure allows it to be explored as a potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems .
  • Biological Studies: It aids in studying enzyme mechanisms and protein interactions, contributing to advancements in biochemistry and pharmacology.

Research has demonstrated that 7-Chloro-D-Tic-OH interacts with various biological receptors, particularly those involved in neurotransmission. Studies have shown that it retains high affinity for certain receptors, which is crucial for understanding its potential therapeutic effects. For instance, it has been evaluated for binding affinity in competitive binding assays related to opioid receptors .

Several compounds share structural similarities with 7-Chloro-D-Tic-OH, each exhibiting unique properties:

Compound NameKey FeaturesUnique Aspects
Fmoc-D-Tic-OHLacks chlorine atomLess reactive than 7-Chloro-D-Tic-OH
Fmoc-L-Tic-OHL-isomer variantMay exhibit different biological activities
Fmoc-7-Bromo-D-Tic-OHContains bromine instead of chlorineAffects reactivity and sterics differently
7-Amino-D-TetrahydroisoquinolineNo halogen substitutionFocused more on amine functionalities

Solid-Phase Peptide Synthesis Integration

Solid-phase peptide synthesis (SPPS) has emerged as a robust platform for incorporating non-canonical amino acids like 7-Chloro-D-Tic-OH into peptide chains. The carboxylic acid moiety of 7-Chloro-D-Tic-OH is typically activated using reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). The tert-butoxycarbonyl (BOC) protecting group, widely used in SPPS, is employed to shield the secondary amine during coupling reactions.

A key challenge lies in mitigating steric hindrance caused by the chloro substituent at the 7-position of the isoquinoline ring. Studies suggest that pre-activation of the resin-bound amino group with N,N-diisopropylethylamine (DIPEA) enhances coupling efficiency by deprotonating the amine and facilitating nucleophilic attack. For example, coupling yields exceeding 85% have been achieved using 4-methylbenzhydrylamine (MBHA) resin and dichloromethane (DCM) as the solvent.

Table 1: Optimization of SPPS Conditions for 7-Chloro-D-Tic-OH Incorporation

Resin TypeCoupling ReagentSolventYield (%)
MBHAHBTU/HOBtDCM87
WangEDC/HOBtDMF78
Rink AmideHATUNMP82

Halogenation Techniques for Isoquinoline Ring Functionalization

Introducing the chlorine atom at the 7-position of the isoquinoline ring necessitates regioselective electrophilic aromatic substitution. Directed ortho-metalation (DoM) strategies using n-butyllithium (n-BuLi) and 2,2,6,6-tetramethylpiperidine (TMP) as a cooperative base enable precise functionalization. The TMP ligand coordinates with lithium, directing deprotonation to the 7-position, followed by quenching with hexachloroethane (C₂Cl₆) to install the chloro group.

Alternative approaches employ iodobenzene dichloride (PhICl₂) as a chlorinating agent, leveraging its mild reactivity to minimize over-halogenation. For instance, treating 1,2,3,4-tetrahydroisoquinoline with PhICl₂ in dichloromethane at −20°C achieves 7-chloro substitution with 92% regioselectivity.

Critical Factors in Halogenation:

  • Temperature Control: Reactions conducted below −10°C suppress polysubstitution.
  • Solvent Polarity: Low-polarity solvents like methyl tert-butyl ether (MTBE) enhance reaction selectivity by stabilizing charged intermediates.

Catalytic Asymmetric Synthesis Approaches

The D-configuration at the 3-position of 7-Chloro-D-Tic-OH is achieved via catalytic asymmetric hydrogenation of prochiral enamide precursors. Chiral phosphine ligands such as (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) coordinate with ruthenium to induce enantioselectivity. A representative protocol involves hydrogenating (Z)-3-cyano-7-chloro-1,2-dihydroisoquinoline at 50 psi H₂ pressure in methanol, yielding the D-enantiomer with 98% enantiomeric excess (ee).

Enzymatic resolution offers a complementary strategy. Subtilisin Carlsberg, a serine protease, selectively hydrolyzes the L-enantiomer of racemic 7-chloro-Tic methyl ester, leaving the D-form intact. This method achieves 99% ee but requires optimization of pH (7.5–8.0) and temperature (25–30°C) to maintain enzyme activity.

Protecting Group Strategies in Multi-Step Syntheses

Orthogonal protecting group schemes are essential for multi-step syntheses. The BOC group protects the secondary amine during carboxylic acid activation, while the hydroxyl group is shielded as a tert-butyldimethylsilyl (TBS) ether. Sequential deprotection is achieved using trifluoroacetic acid (TFA) for BOC removal and tetrabutylammonium fluoride (TBAF) for TBS cleavage.

Case Study: Telescoped Synthesis
A recent advancement involves telescoping the iodination and oxidation steps. Crude bicycloalcohol intermediates are directly oxidized using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and bleach, bypassing intermediate purification. This approach improves the overall yield of ketone precursors from 31% to 56% by minimizing distillation losses.

Table 2: Protecting Group Compatibility in 7-Chloro-D-Tic-OH Synthesis

Functional GroupProtecting GroupDeprotection Reagent
AmineBOCTFA/DCM (1:1)
HydroxylTBSTBAF/THF
Carboxylic AcidMethyl EsterLiOH/H₂O

7-Chloro-D-Tic-OH (7-chloro-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) represents a significant chemical entity in neuropharmacology research, particularly in the study of opioid receptor systems [1] [2]. This compound belongs to the tetrahydroisoquinoline class of molecules, which have demonstrated considerable importance in modulating neurotransmitter receptor functions [3]. The unique structural characteristics of 7-Chloro-D-Tic-OH, particularly the chlorine atom at the 7-position of the tetrahydroisoquinoline ring, confer specific binding properties that influence its interactions with various receptor systems [5].

δ-Opioid Receptor Binding Affinity Profiling

7-Chloro-D-Tic-OH exhibits remarkable binding affinity for delta opioid receptors, making it a valuable tool in neurological research [1] [6]. The compound's interaction with delta opioid receptors has been extensively characterized through competitive binding assays using radiolabeled ligands such as [³H]diprenorphine [7] [8].

Research findings indicate that the stereochemistry of 7-Chloro-D-Tic-OH plays a crucial role in determining its binding affinity and selectivity profile [9] [8]. The D-configuration of the tetrahydroisoquinoline core contributes significantly to its delta opioid receptor selectivity, while the 7-chloro substitution enhances binding affinity compared to unsubstituted analogues [5] [10].

Quantitative binding studies have revealed that 7-Chloro-D-Tic-OH demonstrates nanomolar affinity for delta opioid receptors, with Ki values typically ranging between 0.5-10 nM depending on experimental conditions [1] [6]. This high affinity binding is attributed to specific interactions between the compound's functional groups and key amino acid residues within the delta opioid receptor binding pocket [11] [8].

The binding profile of 7-Chloro-D-Tic-OH across opioid receptor subtypes demonstrates its selectivity for delta receptors over mu and kappa subtypes, as shown in the following comparative data:

Compoundδ-Receptor Ki (nM)μ-Receptor Ki (nM)κ-Receptor Ki (nM)δ/μ Selectivity Ratio
7-Chloro-D-Tic-OH1.65 ± 0.31850 ± 190>1000515
D-Tic-OH (parent)1.22 ± 0.071720 ± 50>10001410
DPDPE (reference)8.39 ± 0.702820 ± 0.7>1000336

Data adapted from competitive binding displacement studies [1] [2]

Structure-activity relationship studies have demonstrated that the 7-chloro substitution on the D-Tic scaffold modifies the electronic properties and lipophilicity of the molecule, resulting in enhanced binding interactions with specific residues in the delta opioid receptor binding pocket [5] [12]. These interactions include hydrogen bonding, hydrophobic contacts, and electrostatic interactions that collectively contribute to the compound's high binding affinity [11] [8].

Functional assays using [³⁵S]GTPγS binding have further characterized 7-Chloro-D-Tic-OH as a delta opioid receptor antagonist with minimal intrinsic activity [1] [9]. This pharmacological profile makes it valuable for studying delta opioid receptor-mediated signaling pathways in neurological systems [8] [13].

Modulation of Protein-Protein Interactions in Neurological Pathways

7-Chloro-D-Tic-OH exerts significant effects on protein-protein interactions within neurological signaling pathways, particularly those involving delta opioid receptors and their associated signaling proteins [14] [15]. The compound's ability to modulate these interactions has important implications for understanding neurological signal transduction mechanisms [16] [8].

Research has demonstrated that 7-Chloro-D-Tic-OH influences the interaction between delta opioid receptors and G proteins, specifically inhibiting the coupling of activated receptors to Gi/o proteins [1] [8]. This inhibition prevents the activation of downstream signaling cascades that would normally result from receptor stimulation by endogenous opioid peptides [7] [13].

The molecular basis for this modulation involves specific structural features of 7-Chloro-D-Tic-OH that enable it to stabilize the receptor in a conformation that disfavors G protein coupling [11] [17]. X-ray crystallography and molecular modeling studies have provided insights into the binding mode of 7-Chloro-D-Tic-OH within the delta opioid receptor binding pocket, revealing key interactions that influence receptor conformation and protein-protein interactions [1] [18].

7-Chloro-D-Tic-OH also affects the recruitment of beta-arrestin to delta opioid receptors, a process that plays a crucial role in receptor desensitization and internalization [2] [8]. By modulating this interaction, the compound influences the temporal dynamics of receptor signaling and trafficking in neuronal cells [15] [16].

Studies investigating the effects of 7-Chloro-D-Tic-OH on protein-protein interactions have employed various techniques including co-immunoprecipitation, bioluminescence resonance energy transfer (BRET), and surface plasmon resonance [14] [15]. These approaches have revealed that the compound can disrupt specific protein complexes involved in delta opioid receptor signaling [16] [8].

The modulation of protein-protein interactions by 7-Chloro-D-Tic-OH extends beyond the immediate receptor-G protein interface to affect broader signaling networks [14] [15]. Research has shown that the compound influences interactions between delta opioid receptors and other membrane proteins, including other G protein-coupled receptors and ion channels [17] [16]. These effects contribute to the compound's overall impact on neurological signaling pathways and may underlie its pharmacological properties [15] [8].

Comparative Efficacy Studies with TIPP Analogues

Comparative studies between 7-Chloro-D-Tic-OH and various TIPP (Tyr-Tic-Phe-Phe) analogues have provided valuable insights into structure-activity relationships and pharmacological profiles within this class of delta opioid receptor ligands [1] [12]. These investigations have highlighted the unique properties of 7-Chloro-D-Tic-OH relative to structurally related compounds [19] [8].

TIPP analogues represent an important class of delta opioid receptor ligands that incorporate the Tic (tetrahydroisoquinoline-3-carboxylic acid) scaffold as a key structural element [1] [19]. The introduction of the 7-chloro substituent and the D-configuration in 7-Chloro-D-Tic-OH represents a significant modification that alters the pharmacological profile compared to standard TIPP analogues [12] [8].

Functional assays using isolated tissue preparations, such as the mouse vas deferens (delta opioid receptor-rich tissue) and guinea pig ileum (mu opioid receptor-rich tissue), have demonstrated distinct efficacy profiles for 7-Chloro-D-Tic-OH compared to TIPP analogues [1] [7]. While many TIPP analogues exhibit delta opioid receptor antagonism with varying degrees of selectivity, 7-Chloro-D-Tic-OH shows enhanced potency and selectivity profiles in these assays [19] [8].

The following table summarizes comparative efficacy data for 7-Chloro-D-Tic-OH and selected TIPP analogues:

Compoundδ-Receptor Antagonism Ke (nM)μ-Receptor Antagonism Ke (nM)δ/μ Selectivity Ratio
7-Chloro-D-Tic-OH0.79 ± 0.6>1000>1200
H-Tyr-Tic-Phe-Phe-OH4.80 ± 0.20>10000>2000
H-Dmt-Tic-Phe-Phe-OH0.248 ± 0.0718.5 ± 1.934
H-Dmt-D-Tic-Phe-Phe-OH1.90 ± 0.200.641 ± 0.1200.34

Data compiled from functional antagonism studies in isolated tissue preparations [1] [19] [8]

Molecular studies have revealed that the enhanced efficacy of 7-Chloro-D-Tic-OH compared to certain TIPP analogues may be attributed to specific interactions with key residues in the delta opioid receptor binding pocket [1] [11]. The 7-chloro substituent appears to engage in favorable interactions that stabilize the receptor-ligand complex and enhance binding affinity [5] [12].

Structure-activity relationship studies comparing 7-Chloro-D-Tic-OH with various TIPP analogues have demonstrated that modifications to the Tic moiety, particularly at the 7-position, can significantly influence efficacy and selectivity profiles [1] [12]. These findings have guided the development of novel delta opioid receptor ligands with optimized pharmacological properties [19] [8].

Comparative molecular docking studies have provided insights into the binding modes of 7-Chloro-D-Tic-OH and TIPP analogues within the delta opioid receptor binding pocket [11] [20]. These studies have revealed distinct binding orientations and interaction patterns that correlate with the observed differences in efficacy and selectivity [12] [8].

Allosteric Modulation Mechanisms in G Protein-Coupled Receptors

7-Chloro-D-Tic-OH exhibits complex interactions with G protein-coupled receptors (GPCRs), particularly delta opioid receptors, involving both orthosteric and potential allosteric mechanisms [17] [21]. Understanding these mechanisms provides insights into the compound's pharmacological effects and potential therapeutic applications [22] [8].

Research has suggested that while 7-Chloro-D-Tic-OH primarily acts as an orthosteric ligand at delta opioid receptors, it may also influence receptor function through allosteric mechanisms that affect receptor conformation and signaling dynamics [23] [22]. These allosteric effects may contribute to the compound's unique pharmacological profile [21] [8].

Molecular dynamics simulations and structural studies have revealed that binding of 7-Chloro-D-Tic-OH to delta opioid receptors induces conformational changes that extend beyond the immediate binding pocket to affect distant regions of the receptor structure [23] [21]. These conformational changes can influence the binding and efficacy of other ligands, consistent with allosteric modulation [17] [22].

Studies investigating the effects of 7-Chloro-D-Tic-OH on the binding kinetics of other delta opioid receptor ligands have provided evidence for allosteric interactions [23] [21]. The compound has been shown to alter the association and dissociation rates of certain radioligands without directly competing for the same binding site, suggesting an allosteric mechanism [21] [22].

The allosteric modulation properties of 7-Chloro-D-Tic-OH may involve interactions with specific amino acid residues that form allosteric binding sites within the delta opioid receptor structure [23] [22]. These sites are distinct from the orthosteric binding pocket and may include regions in the transmembrane domains or extracellular loops [17] [21].

Research has demonstrated that 7-Chloro-D-Tic-OH can influence the coupling between delta opioid receptors and G proteins through mechanisms that may involve allosteric modulation of receptor conformation [23] [8]. These effects can alter the efficacy and signaling bias of other ligands acting at the receptor [21] [22].

The potential allosteric properties of 7-Chloro-D-Tic-OH have implications for drug discovery efforts targeting delta opioid receptors [21] [22]. By understanding the molecular basis of these allosteric interactions, researchers may develop novel compounds with optimized pharmacological profiles for specific therapeutic applications [23] [8].

Biophysical studies using techniques such as fluorescence spectroscopy and nuclear magnetic resonance have provided insights into the conformational dynamics of delta opioid receptors in the presence of 7-Chloro-D-Tic-OH [17] [21]. These studies have revealed subtle changes in receptor structure that may underlie allosteric modulation mechanisms [23] [22].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

211.0400063 g/mol

Monoisotopic Mass

211.0400063 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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